molecular formula C33H30Si B11949574 4-Biphenylyltribenzylsilane CAS No. 18842-18-7

4-Biphenylyltribenzylsilane

Cat. No.: B11949574
CAS No.: 18842-18-7
M. Wt: 454.7 g/mol
InChI Key: AIUCIQZXURIPCE-UHFFFAOYSA-N
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Description

4-Biphenylyltribenzylsilane is a silicon-based organic compound characterized by a central silicon atom bonded to three benzyl groups and a 4-biphenylyl moiety. Its structure combines aromatic biphenyl systems with bulky tribenzylsilane groups, making it a versatile intermediate in organosilicon chemistry. The steric bulk of the tribenzylsilane group may influence reactivity, solubility, and thermal stability compared to simpler silane derivatives.

Properties

CAS No.

18842-18-7

Molecular Formula

C33H30Si

Molecular Weight

454.7 g/mol

IUPAC Name

tribenzyl-(4-phenylphenyl)silane

InChI

InChI=1S/C33H30Si/c1-5-13-28(14-6-1)25-34(26-29-15-7-2-8-16-29,27-30-17-9-3-10-18-30)33-23-21-32(22-24-33)31-19-11-4-12-20-31/h1-24H,25-27H2

InChI Key

AIUCIQZXURIPCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 4-Biphenylyltribenzylsilane typically involves the reaction of biphenyl with tribenzylsilane under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-Biphenylyltribenzylsilane undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Biphenylyltribenzylsilane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Biphenylyltribenzylsilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atom in the compound can form strong covalent bonds with various organic and inorganic groups, making it a versatile building block in synthetic chemistry. The biphenyl group provides additional stability and rigidity to the molecule, enhancing its overall reactivity and functionality .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : Tribenzylsilanes require multi-step syntheses involving benzyl Grignard reagents and chlorosilanes, whereas trimethylsilyl analogs are more accessible via catalytic coupling .
  • Contradictions : While ethynyl-linked silanes (e.g., (4-bromophenylethynyl)trimethylsilane) prioritize electronic applications, tribenzylsilanes may trade reactivity for stability, limiting their use in catalysis .

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